3-Amino-2-(methoxycarbonyl)benzoic acid
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Overview
Description
3-Amino-2-(methoxycarbonyl)benzoic acid: is an organic compound with the molecular formula C₉H₉NO₄ It is a derivative of benzoic acid, featuring an amino group at the 3-position and a methoxycarbonyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(methoxycarbonyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of ortho-xylene to produce 3-nitro-ortho-xylene, followed by oxidation to yield 2-methyl-3-nitrobenzoic acid. This intermediate is then reduced to 2-methyl-3-aminobenzoic acid, which undergoes diazotization and subsequent hydrolysis to form 2-methyl-3-hydroxybenzoic acid. Finally, etherification with methanol produces this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: 3-Amino-2-(methoxycarbonyl)benzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving benzoic acid derivatives.
Medicine: The compound’s derivatives may have potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Amino-2-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxycarbonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-3-(methoxycarbonyl)benzoic acid
- 3-Amino-2-methylbenzoic acid
- 3-Aminobenzoic acid
Comparison: 3-Amino-2-(methoxycarbonyl)benzoic acid is unique due to the presence of both an amino group and a methoxycarbonyl group, which confer distinct chemical and biological properties. Compared to 3-Aminobenzoic acid, the methoxycarbonyl group enhances its solubility and reactivity. Compared to 2-Amino-3-(methoxycarbonyl)benzoic acid, the position of the amino group affects its interaction with other molecules and its overall reactivity .
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
3-amino-2-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)7-5(8(11)12)3-2-4-6(7)10/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
OXEFRXZEODMOEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1N)C(=O)O |
Origin of Product |
United States |
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